3-Nonanone, 2-nitro-

CAS No.: 85199-51-5

Cat. No.: VC20602397

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85199-51-5 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-nitrononan-3-one |

| Standard InChI | InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3 |

| Standard InChI Key | NOFLDMILTFKEIC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)C(C)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity of 2-Nitro-3-Nonanone

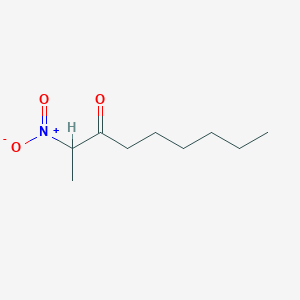

2-Nitro-3-nonanone (C₉H₁₇NO₃) is a nine-carbon aliphatic ketone with a nitro substituent at the β-position relative to the carbonyl group. The IUPAC name defines the ketone at carbon 3 and the nitro group at carbon 2, yielding the structure:

CH₃-(CH₂)₅-C(=O)-CH(NO₂)-CH₂-CH₃.

This placement creates an α-nitro ketone, a class known for synthetic utility in forming amines, heterocycles, and other functionalized derivatives .

The molecular weight is calculated as 187.24 g/mol, with a theoretical exact mass of 187.12 g/mol. Comparative analysis with 3-nonanone (C₉H₁₈O) suggests that the nitro group increases polarity and may elevate boiling points due to enhanced intermolecular interactions.

Synthetic Pathways to 2-Nitro-3-Nonanone

Henry Reaction for α-Nitro Alcohol Precursors

The synthesis begins with the Henry reaction, a nitro-aldol condensation between a nitroalkane and an aldehyde. For 2-nitro-3-nonanol (the alcohol precursor), heptanal reacts with nitroethane in the presence of a base:

CH₃(CH₂)₅CHO + CH₃CH₂NO₂ → CH₃(CH₂)₅CH(OH)CH₂NO₂ .

Montmorillonite K10 or similar catalysts facilitate this step, achieving yields >85% for analogous substrates . The reaction proceeds via deprotonation of the nitroalkane, followed by nucleophilic attack on the aldehyde.

Oxidation to α-Nitro Ketones

The α-nitro alcohol is oxidized to the ketone using sodium dichromate (Na₂Cr₂O₇) in sulfuric acid :

CH₃(CH₂)₅CH(OH)CH₂NO₂ → CH₃(CH₂)₅C(=O)CH₂NO₂.

Optimization Insights from Homologs

-

Reagent Ratios: A 1:1 molar ratio of alcohol to Na₂Cr₂O₇ in H₂SO₄/H₂O ensures complete oxidation .

-

Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-oxidation) .

-

Yield Trends: Longer alkyl chains (e.g., C₆-C₇) show slightly reduced yields (85–87%) due to steric hindrance .

For 2-nitro-3-nonanone, a yield of ~85% is anticipated, consistent with homologs like 2-nitro-3-octanone .

Spectroscopic Characterization

¹H-NMR Predictions

-

δ 0.88 ppm (t, 3H): Terminal methyl group (CH₃).

-

δ 1.25–1.40 ppm (m, 8H): Methylene protons (CH₂) in the pentyl chain.

-

δ 2.45 ppm (t, 2H): Methylene adjacent to the ketone (C(=O)-CH₂).

-

δ 4.98 ppm (q, 1H): Methine bearing the nitro group (CH-NO₂) .

¹³C-NMR Predictions

-

δ 200.1 ppm: Ketone carbonyl (C=O).

-

δ 89.5 ppm: Nitro-bearing methine (C-NO₂).

These assignments align with data for 2-nitro-3-heptanone and 2-nitro-3-octanone , where the nitro group deshields adjacent protons and carbons.

Physical and Thermodynamic Properties

Experimental Data for 3-Nonanone

| Property | Value |

|---|---|

| Boiling Point | 190.1 ± 3.0°C |

| Density | 0.81 ± 0.1 g/cm³ |

| Flash Point | 67.8 ± 0.0°C |

| Melting Point | -8°C |

Predicted Properties for 2-Nitro-3-Nonanone

-

Boiling Point: 210–220°C (elevated due to nitro group polarity).

-

Density: 0.95–1.05 g/cm³ (higher than 3-nonanone).

-

Flash Point: ~60°C (nitro compounds often exhibit lower flash points).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume